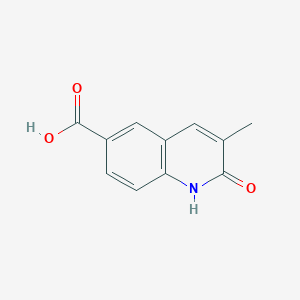

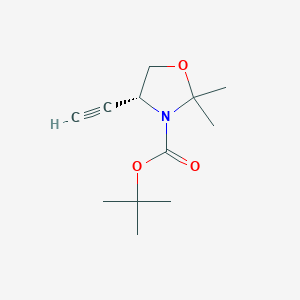

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

説明

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. Its unique structure and properties have drawn significant interest from researchers.

Synthesis Analysis

- Ali et al. (2021) described an effective green one-pot and catalyst-free synthesis of novel compounds, including those with a structure similar to our compound of interest (Ali et al., 2021).

- Hu et al. (2010) synthesized related compounds using the Vilsmeier-Haack reagent, demonstrating a methodology that might be applicable to our compound (Hu et al., 2010).

Molecular Structure Analysis

- Butcher et al. (2007) analyzed a molecule with a similar structure, highlighting the L-shaped structure and angles between different groups, which could be relevant for understanding our compound's structure (Butcher et al., 2007).

Chemical Reactions and Properties

- Asiri and Khan (2010) synthesized a compound by condensation, which might provide insights into the reactivity of our compound (Asiri & Khan, 2010).

Physical Properties Analysis

- The physical properties of similar compounds were detailed by Xu and Shi (2011), providing a basis for understanding the physical characteristics of our compound (Xu & Shi, 2011).

Chemical Properties Analysis

- Bhat et al. (2016) provided insights into the chemical properties of related compounds, which may offer clues about our compound’s chemical behavior (Bhat et al., 2016).

科学的研究の応用

Antimicrobial and Antioxidant Activities

Research indicates that compounds related to 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde have shown potential as antimicrobial and antioxidant agents. A study by Bhat et al. (2016) presented the synthesis of new pyrazole derivatives with broad-spectrum antimicrobial activities alongside moderate to good antioxidant capabilities. The synthesized compounds were evaluated against various bacterial and fungal strains, showing promising results which were further supported by molecular docking studies for bacterial enzyme inhibition (Bhat et al., 2016).

Chitosan Schiff Bases for Antimicrobial Activity

Another significant application involves the synthesis of chitosan Schiff bases integrated with heterocyclic moieties derived from pyrazole compounds. Hamed et al. (2020) reported on the preparation and characterization of these bases, demonstrating their antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest the potential of such compounds in developing new antimicrobial materials (Hamed et al., 2020).

Anticancer Agents

The development of anticancer agents is another critical application area. Ali et al. (2021) achieved the synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing a chromone ring, which were assessed for their anticancer activity against various cancer cell lines. Some compounds exhibited excellent activity, highlighting the therapeutic potential of these derivatives (Ali et al., 2021).

Green Chemistry Approaches

Moreover, these compounds are synthesized through environmentally friendly methods. Hangarge and Shingare (2003) described the synthesis of pyrazole derivatives in an ionic liquid, showcasing an efficient and eco-friendly approach to obtaining these compounds with excellent yields (Hangarge & Shingare, 2003).

作用機序

Target of Action

The compound, also known as “5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde” or “5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde”, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death and the subsequent reduction of infection .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body. The compound’s bioavailability and its impact on the compound’s efficacy are yet to be determined.

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro studies have shown that it has superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has been shown to inhibit Plasmodium berghei with suppression rates of 70.2% and 90.4% .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action and efficacy may be influenced by the presence of this solvent Other factors, such as pH, temperature, and the presence of other substances, may also affect the compound’s action

特性

IUPAC Name |

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOCQFBLVVZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379645 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde | |

CAS RN |

175202-94-5 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B69853.png)

![[4-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B69855.png)

![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)